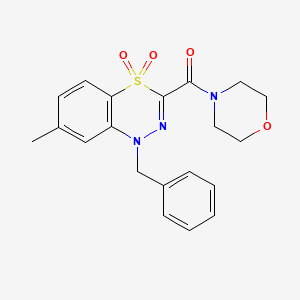

1-benzyl-7-methyl-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione

Description

1-Benzyl-7-methyl-3-(morpholine-4-carbonyl)-1H-4λ⁶,1,2-benzothiadiazine-4,4-dione is a heterocyclic compound featuring a benzothiadiazine dione core fused with a benzene ring. The structure includes:

- 1-Benzyl group: A bulky aromatic substituent at position 1, likely influencing steric interactions and solubility.

- 7-Methyl group: A small alkyl substituent at position 7, which may modulate electronic effects on the aromatic system.

The synthesis of such derivatives typically involves introducing substituents before forming the benzothiadiazine ring to avoid regioselectivity challenges, as post-synthetic modifications often yield complex mixtures .

Properties

IUPAC Name |

(1-benzyl-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-15-7-8-18-17(13-15)23(14-16-5-3-2-4-6-16)21-19(28(18,25)26)20(24)22-9-11-27-12-10-22/h2-8,13H,9-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLDRWJIDCRXIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC=CC=C3)C(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-benzyl-7-methyl-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound belongs to the class of benzothiadiazine derivatives, characterized by a unique heterocyclic structure that contributes to its biological properties.

Antimicrobial Activity

Research indicates that benzothiadiazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines. Mechanistic studies reveal that the compound may induce apoptosis through the activation of specific signaling pathways associated with cell death .

The biological activity of this compound appears to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : It has been shown to activate caspases and other apoptotic markers in cancer cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzothiadiazine derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Effects

In a separate study focusing on cancer cell lines (e.g., HeLa and MCF7), treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with concentrations as low as 10 µM .

Data Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

Key Observations :

- Core Heterocycle : The benzothiadiazine dione in TC contains one sulfur and two nitrogen atoms, while benzodithiazine derivatives (e.g., ) feature two sulfur atoms, increasing lipophilicity.

- Substituent Effects :

- The morpholine carbonyl in TC enhances solubility in polar solvents compared to the methyl carboxylate in benzothiazine analogs.

- 1-Benzyl vs. 6-Chloro : The bulky benzyl group in TC may improve blood-brain barrier penetration relative to the electron-withdrawing chloro substituent in benzodithiazines.

Pharmacological Implications (Inferred)

- TC: The morpholine group may confer improved pharmacokinetics (e.g., metabolic stability) compared to hydrazino or hydroxy substituents in analogs.

- Benzothiazine Carboxylates : Demonstrated bioactivity in prior studies (e.g., anti-inflammatory or antimicrobial properties), but TC’s benzyl and morpholine groups could target distinct pathways .

Research Findings and Data Gaps

- Bioactivity Data : Evidence gaps exist for TC’s biological activity, though structurally related benzothiazines show promise in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.